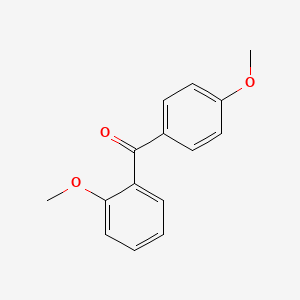

2,4'-Dimethoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJLMQOKZOTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280330 | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-69-4 | |

| Record name | 5449-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dimethoxybenzophenone for Researchers and Drug Development Professionals

CAS Number: 5449-69-4

This technical guide provides a comprehensive overview of 2,4'-Dimethoxybenzophenone, a substituted benzophenone of interest to researchers in organic synthesis, materials science, and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on related compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a benzophenone scaffold with two methoxy groups substituted at the 2 and 4' positions of the phenyl rings. A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 5449-69-4 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Melting Point | 96.0 to 100.0 °C | [2] |

| Boiling Point | 409.9 ± 30.0 °C (Predicted) | [2] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Powder to crystal, white or colorless | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Solubility | Soluble in ethanol.[3] Insoluble in water.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide established protocols.

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for synthesizing unsymmetrical benzophenones such as this compound is the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

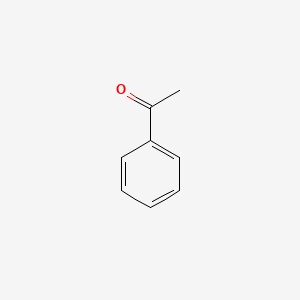

Reaction Scheme:

References

- 1. epa.gov [epa.gov]

- 2. d-nb.info [d-nb.info]

- 3. Page loading... [guidechem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to 2,4'-Dimethoxybenzophenone

This guide provides essential physicochemical data for 2,4'-Dimethoxybenzophenone, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This information is critical for experimental design, analytical method development, and chemical synthesis.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | Calculated |

| Monoisotopic Mass | 242.0943 Da | [1] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements, while the monoisotopic mass corresponds to the mass of the molecule with the most abundant isotopes.

Logical Relationship of Molecular Properties

The relationship between the chemical name, its empirical formula, and the resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.

References

An In-depth Technical Guide to (2-methoxyphenyl)(4-methoxyphenyl)methanone

IUPAC Name: (2-methoxyphenyl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of (2-methoxyphenyl)(4-methoxyphenyl)methanone, also known as 2,4'-Dimethoxybenzophenone. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of (2-methoxyphenyl)(4-methoxyphenyl)methanone is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2-methoxyphenyl)(4-methoxyphenyl)methanone | PubChemLite |

| Synonyms | This compound | |

| Molecular Formula | C₁₅H₁₄O₃ | PubChemLite |

| Molecular Weight | 242.27 g/mol | |

| CAS Number | 5449-69-4 | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 141-146 °C | [1] |

| Boiling Point | 391.3 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water, soluble in ethanol. | [2] |

| InChI | InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | PubChemLite |

| InChIKey | QWWJLMQOKZOTNX-UHFFFAOYSA-N | PubChemLite |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | PubChemLite |

Synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone

The primary synthetic route to (2-methoxyphenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring.

Reaction Scheme

The synthesis is typically achieved through the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone based on standard Friedel-Crafts acylation procedures.[3][4]

Materials:

-

Anisole

-

2-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Caption: Experimental workflow for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Spectroscopic Data for Characterization

The structural identity and purity of synthesized (2-methoxyphenyl)(4-methoxyphenyl)methanone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 7.8 (d, 2H) | ~ 195 (C=O) |

| ~ 7.4-7.5 (m, 2H) | ~ 164 (Ar-C) |

| ~ 7.0-7.1 (m, 3H) | ~ 157 (Ar-C) |

| ~ 6.9 (d, 2H) | ~ 133 (Ar-CH) |

| ~ 3.9 (s, 3H, -OCH₃) | ~ 132 (Ar-CH) |

| ~ 3.8 (s, 3H, -OCH₃) | ~ 130 (Ar-C) |

| ~ 129 (Ar-CH) | |

| ~ 121 (Ar-CH) | |

| ~ 114 (Ar-CH) | |

| ~ 112 (Ar-CH) | |

| ~ 56 (-OCH₃) | |

| ~ 55 (-OCH₃) |

Note: Predicted data is based on computational models and analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000-2850 | C-H stretching (aromatic and methyl) |

| ~ 1650 | C=O stretching (ketone) |

| ~ 1600, 1500 | C=C stretching (aromatic) |

| ~ 1250, 1030 | C-O stretching (ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 242 | [M]⁺ |

| 211 | [M - OCH₃]⁺ |

| 135 | [C₆H₄OCH₃CO]⁺ or [C₆H₅COC₆H₄]⁺ |

| 107 | [C₆H₄OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Applications in Drug Development and Research

Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities.[5] While specific research on the biological effects of (2-methoxyphenyl)(4-methoxyphenyl)methanone is limited, its structural motifs suggest potential for investigation in several therapeutic areas.

Anti-inflammatory and Anticancer Research

Many benzophenone analogues have demonstrated significant anti-inflammatory and anticancer properties.[5] The methoxy substitution pattern on the phenyl rings can influence the molecule's interaction with biological targets. For instance, some dimethoxybenzophenone derivatives conjugated with other moieties have shown antileukemic activities.[5]

Antiviral and Antimicrobial Studies

Certain hydroxylated and methoxylated benzophenones have exhibited moderate inhibitory activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1).[5] Phenolic compounds, in general, are known for their antimicrobial properties, and methoxy-substituted benzophenones could be explored for similar activities.

Signaling Pathway Modulation

Given the role of benzophenone derivatives in modulating various signaling pathways, (2-methoxyphenyl)(4-methoxyphenyl)methanone could be a candidate for screening in assays related to key cellular processes. For example, some benzophenone derivatives have been shown to inhibit nitric oxide (NO) production and attenuate oxidative stress.[6]

Caption: Potential research avenues for (2-methoxyphenyl)(4-methoxyphenyl)methanone.

References

- 1. isca.me [isca.me]

- 2. (4-Methoxyphenyl)phenyl-methanone(611-94-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactivity of Light: A Technical Guide to the Photophysical and Photochemical Properties of Dimethoxybenzophenones

For Immediate Release

This technical guide provides a comprehensive analysis of the photophysical and photochemical properties of dimethoxybenzophenone isomers, offering critical data and methodologies for researchers, scientists, and professionals in drug development. Understanding the interaction of these compounds with light is paramount for applications ranging from photodynamic therapy to materials science.

Core Photophysical and Photochemical Parameters

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φf | Φp | Φpr | τT (µs) | Solvent |

| 4,4'-Dimethoxybenzophenone | 313 | 19,500 | - | - | < Benzophenone | - | Acetonitrile |

| - | - | - | - | - | ~3.5 | Cyclohexane | |

| 2,2'-Dimethoxybenzophenone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| 3,3'-Dimethoxybenzophenone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 280-350 | Data not available | Data not available | Data not available | Data not available | Data not available | - |

Note: The photoreduction quantum yield of 4,4'-dimethoxybenzophenone is noted to be lower than that of unsubstituted benzophenone[1]. The triplet lifetime of 4,4'-dimethoxybenzophenone ketyl radical has been reported[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of photophysical and photochemical parameters. The following sections outline the key experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of dimethoxybenzophenones.

Materials:

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

-

Dimethoxybenzophenone isomer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of the dimethoxybenzophenone isomer and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar absorptivity (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a dimethoxybenzophenone isomer relative to a standard of known quantum yield.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Dimethoxybenzophenone isomer

-

Spectroscopic grade solvent

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of all solutions.

-

Fluorescence Spectra:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for both the sample and the standard, ensuring identical experimental conditions (e.g., slit widths).

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr × (Is / Ir) × (Ar / As) × (ns² / nr²)

where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence spectrum and lifetime of the triplet state.

Materials:

-

Phosphorimeter or a fluorometer with a pulsed lamp and time-gated detection.

-

Dewar flask for low-temperature measurements (optional, for enhanced phosphorescence).

-

Liquid nitrogen (optional).

-

Sample in a suitable solvent or solid matrix.

Procedure:

-

Sample Preparation: Prepare a solution of the dimethoxybenzophenone. For enhanced phosphorescence, the sample can be cooled to 77 K in a rigid glass-forming solvent (e.g., ethanol).

-

Instrument Setup:

-

Use a pulsed excitation source.

-

Introduce a delay time between the excitation pulse and the start of emission detection to eliminate short-lived fluorescence.

-

-

Phosphorescence Spectrum: Scan the emission wavelengths to record the phosphorescence spectrum.

-

Phosphorescence Lifetime:

-

Fix the emission wavelength at the phosphorescence maximum.

-

Record the decay of the phosphorescence intensity over time after the excitation pulse.

-

The lifetime (τT) is determined by fitting the decay curve to an exponential function.

-

Transient Absorption Spectroscopy

Objective: To observe and characterize transient species, such as the triplet excited state and ketyl radicals, and to determine their lifetimes.

Materials:

-

Pump-probe transient absorption spectrometer.

-

Pulsed laser system (e.g., Nd:YAG laser with an optical parametric oscillator for tunable excitation).

-

Broadband probe light source.

-

Detector (e.g., CCD or photodiode array).

-

Sample solution in a cuvette.

Procedure:

-

Sample Preparation: Prepare a solution of the dimethoxybenzophenone in the desired solvent. The concentration should be adjusted to have a suitable absorbance at the pump wavelength.

-

Experiment Setup:

-

The pump pulse excites the sample.

-

The probe pulse, with a variable time delay relative to the pump pulse, passes through the excited sample.

-

-

Data Acquisition:

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

A three-dimensional data set (ΔA vs. wavelength vs. time) is generated.

-

-

Data Analysis:

-

Transient spectra at different time delays reveal the absorption features of the excited states and any reaction intermediates.

-

Kinetic traces at specific wavelengths show the rise and decay of these transient species, from which their lifetimes can be determined by fitting to appropriate kinetic models.

-

Visualizing Photochemical Processes

Diagrams are essential tools for visualizing the complex photophysical and photochemical pathways.

Caption: Jablonski diagram illustrating the electronic transitions of benzophenone.

Caption: Photoreduction mechanism of dimethoxybenzophenone.

This guide serves as a foundational resource for understanding the intricate photochemistry of dimethoxybenzophenones. The provided data and protocols will aid researchers in designing and interpreting experiments, ultimately accelerating advancements in fields that leverage the unique light-interactive properties of these molecules.

References

Solubility of 2,4'-Dimethoxybenzophenone: A Technical Guide for Researchers

An In-depth Analysis of Solubility Characteristics and Experimental Protocols for a Key Organic Compound

Introduction to 2,4'-Dimethoxybenzophenone

This compound is a substituted aromatic ketone with the chemical formula C₁₅H₁₄O₃. It presents as a white to colorless crystalline powder. Like other benzophenone derivatives, it is utilized in various chemical syntheses and is of interest in pharmaceutical and materials science research. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is anticipated to be limited in highly nonpolar solvents and water.

General Solubility Observations (for related compounds):

While specific data for the 2,4'-isomer is scarce, information on related methoxy-substituted benzophenones offers valuable insights:

-

4,4'-Dimethoxybenzophenone: This isomer is reported to be soluble in ethanol and slightly soluble in chloroform and ethyl acetate. It is insoluble in water.[1][2]

-

2,2'-Dihydroxy-4-methoxybenzophenone: This derivative is freely soluble in alcohol and toluene.[3]

-

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone: This compound is slightly soluble in chloroform and methanol (with heating).[4]

These observations suggest that common organic solvents such as alcohols, ketones, and chlorinated hydrocarbons are likely effective solvents for this compound.

Quantitative Solubility Data (Illustrative Examples)

Direct quantitative solubility data for this compound is not available in the reviewed literature. However, to provide a practical reference for researchers, the following table presents solubility data for a closely related compound, 2,2'-Dihydroxy-4-methoxybenzophenone , at 25°C.[3]

It is crucial to note that these values are for a different isomer and should be used as an estimation only. Experimental determination of the solubility of this compound is strongly recommended for any application requiring precise concentrations.

| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C |

| Ethanol | C₂H₅OH | 21.8 |

| Isopropanol | C₃H₈O | 17.0 |

| Propylene Glycol | C₃H₈O₂ | 6.2 |

| Ethylene Glycol | C₂H₆O₂ | 3.0 |

| n-Hexane | C₆H₁₄ | 1.5 |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details two common methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

This method involves preparing a saturated solution of the compound, separating the dissolved solute, and determining its mass by solvent evaporation.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Saturation: Add an excess of the this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid at the end of this period is crucial to confirm saturation.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to prevent precipitation.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it accurately.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant collected in mL) * 100

Static Analytical Method

This method also relies on achieving equilibrium but uses an analytical technique to determine the concentration of the solute in the saturated solution.

Detailed Methodology:

-

Saturation and Equilibration: Follow steps 1-3 as described in the Gravimetric Method.

-

Phase Separation and Dilution: After settling, carefully withdraw a known volume of the supernatant. Dilute this aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

Analytical Measurement: Measure the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) for both the diluted sample and the standard solutions.

-

Calibration Curve: Plot the analytical response of the standards against their known concentrations to generate a calibration curve.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Solubility (mol/L) = (Concentration of diluted sample in mol/L) * (Dilution factor)

To convert to g/100 mL:

Solubility ( g/100 mL) = Solubility (mol/L) * Molar mass of this compound ( g/mol ) * 0.1

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Role in Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies detailing the direct involvement of this compound in cellular signaling pathways. While some benzophenone derivatives have been investigated for their biological activities, the specific role of the 2,4'-dimethoxy isomer in this context remains an area for future research.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains elusive, the provided qualitative insights, data from related compounds, and detailed experimental protocols offer a solid foundation for researchers. The importance of empirical determination of solubility for this specific compound cannot be overstated for ensuring accuracy and reproducibility in scientific endeavors. The lack of information on its role in signaling pathways also highlights a potential avenue for novel research.

References

Spectroscopic Analysis of 4,4'-Dimethoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4,4'-Dimethoxybenzophenone (CAS No. 90-96-0), a key organic compound with applications in various scientific fields, including its use as a photoinitiator and in the synthesis of pharmaceuticals.[1] Due to the limited availability of complete spectral data for the 2,4'- isomer, this document focuses on the well-characterized 4,4'-Dimethoxybenzophenone. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data in clearly structured tables, along with detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for 4,4'-Dimethoxybenzophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 4,4'-Dimethoxybenzophenone [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 7.78 | d | 4H | Aromatic H (ortho to C=O) | CDCl₃ | 90 MHz[3] |

| 6.95 | d | 4H | Aromatic H (meta to C=O) | CDCl₃ | 90 MHz[3] |

| 3.88 | s | 6H | -OCH₃ | CDCl₃ | 90 MHz[3] |

d: doublet, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for 4,4'-Dimethoxybenzophenone [4]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 194.3 | C=O | CDCl₃ |

| 163.1 | Aromatic C-O | CDCl₃ |

| 132.1 | Aromatic C-H (ortho to C=O) | CDCl₃ |

| 130.3 | Aromatic C (ipso to C=O) | CDCl₃ |

| 113.4 | Aromatic C-H (meta to C=O) | CDCl₃ |

| 55.5 | -OCH₃ | CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for 4,4'-Dimethoxybenzophenone [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Preparation |

| ~3000 | Medium | Aromatic C-H stretch | KBr disc |

| ~2950, ~2850 | Medium | -CH₃ stretch | KBr disc |

| ~1640 | Strong | C=O stretch (conjugated ketone) | KBr disc |

| ~1600, ~1575 | Strong | Aromatic C=C stretch | KBr disc |

| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch | KBr disc |

| ~1170 | Strong | Aryl-O-CH₃ symmetric stretch | KBr disc |

| ~840 | Strong | p-substituted benzene C-H bend | KBr disc |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectral Data for 4,4'-Dimethoxybenzophenone [7]

| λmax (nm) | Solvent |

| 289 | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of 4,4'-Dimethoxybenzophenone for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. The final solution depth should be approximately 4-5 cm.[8]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.[9]

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): [10]

-

Place a small amount (1-2 mg) of finely ground 4,4'-Dimethoxybenzophenone powder into an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the two substances together until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

3. Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of 4,4'-Dimethoxybenzophenone of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Dilute the stock solution to prepare a series of standard solutions of decreasing concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the instrument (typically < 1.5).

2. Data Acquisition: [11]

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[12]

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

3. Data Processing:

-

The instrument's software will automatically subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-Dimethoxybenzophenone(90-96-0) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4,4'-Dimethoxybenzophenone(90-96-0) 13C NMR spectrum [chemicalbook.com]

- 5. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 6. 4,4'-Dimethoxybenzophenone(90-96-0) IR Spectrum [chemicalbook.com]

- 7. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. jascoinc.com [jascoinc.com]

- 11. longdom.org [longdom.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Mechanism of Action for Benzophenone Photoinitiators

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of action for benzophenone and its derivatives as Type II photoinitiators. It details the fundamental photochemical processes, presents key quantitative data, outlines relevant experimental protocols, and visualizes the primary pathways and workflows.

Core Mechanism of Action

Benzophenone (BP) and its derivatives are archetypal Type II photoinitiators, which function via a bimolecular process requiring a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or an alcohol.[1][2] The mechanism is a multi-step process initiated by the absorption of UV radiation.[3]

Step 1: Photoexcitation (S₀ → S₁) Upon irradiation with UV light, the benzophenone molecule in its ground state (S₀) absorbs a photon, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital.[3][4] This creates a short-lived excited singlet state, S₁(n,π).[3] Benzophenone typically has two main UV absorption bands, one around 250 nm (π→π) and a weaker one around 340-360 nm (n→π).[5][6]

Step 2: Intersystem Crossing (S₁ → T₁) The excited singlet state (S₁) rapidly and with very high efficiency (quantum yield Φ_ISC ≈ 1) undergoes intersystem crossing (ISC) to the more stable, longer-lived triplet state, T₁(n,π).[4][7][8] This transition is highly favored in benzophenone because the energy gap between the S₁ and T₁ states is small, and the transition between (n, π) and (π, π*) states is spin-orbit coupled.[4][8] The triplet state can be represented as a diradical, which makes it highly reactive.[3]

Step 3: Hydrogen Abstraction The key reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable hydrogen donor (often denoted as R-H), such as a tertiary amine.[2][3] This bimolecular reaction results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor.[9][10]

Step 4: Generation of Initiating Free Radicals The two radicals formed are the benzophenone ketyl radical (BPH•) and the donor radical (R•).[9] While the ketyl radical is generally not very effective at initiating polymerization due to steric hindrance and delocalization of the unpaired electron, the donor radical (e.g., an amino-alkyl radical) is highly reactive.[11][12]

Step 5: Initiation of Polymerization The highly reactive donor radical (R•) proceeds to attack the double bond of a monomer (e.g., an acrylate), thereby initiating the free-radical polymerization process.[2][13] The polymerization then continues through the standard steps of propagation and termination.[2]

Below is a diagram illustrating the photochemical pathway.

Caption: Photochemical pathway of a Type II benzophenone photoinitiator.

Quantitative Data

The efficiency of the photoinitiation process is governed by several photophysical and photochemical parameters.

Table 1: Photophysical Properties of Benzophenone and Derivatives

| Compound | λ_max (nm) in Ethanol | Molar Absorptivity (ε) at λ_max | Triplet Energy (E_T) (kcal/mol) | Intersystem Crossing Quantum Yield (Φ_ISC) |

| Benzophenone (BP) | ~252, ~334[6] | - | ~69-70[5] | ~1.0[4] |

| 2-Hydroxy-4-methoxy-benzophenone (BP-3) | - | - | ~68[14] | - |

| 2,2',4,4'-Tetrahydroxy-benzophenone (BP-2) | - | - | ~68[14] | - |

| 4-Methoxybenzophenone | - | - | ~71[14] | - |

Note: Data is compiled from various sources and solvent conditions may vary. Molar absorptivity values are highly dependent on the solvent and specific derivative structure.

Table 2: Selected Reaction Rate Constants

| Reaction | Reactants | Rate Constant (k) | Solvent |

| H-abstraction from Ethanol | BP Triplet + Ethanol | 5.5 x 10⁵ M⁻¹s⁻¹[15] | - |

| H-abstraction from Lipids | BP Triplet + Linoleic Acid | Varies with structure[16] | Benzene |

| Reaction with Oxygen | BP Ketyl Radical + O₂ | 1.8 x 10⁹ M⁻¹s⁻¹[15] | - |

Experimental Protocols

The mechanism and kinetics of benzophenone photoinitiators are studied using several advanced analytical techniques.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the triplet state of benzophenone ([BP]*(T₁)) and the benzophenone ketyl radical (BPH•), and to measure their decay kinetics.[9][17][18]

Methodology:

-

Sample Preparation: A solution of benzophenone (and a hydrogen donor, if applicable) in a suitable solvent (e.g., acetonitrile, benzene) or a polymer film is prepared in a quartz cuvette.[9] The concentration is adjusted to achieve a suitable optical density at the excitation wavelength.

-

Excitation: The sample is irradiated with a short, high-energy laser pulse (typically nanosecond or picosecond duration) at a wavelength where benzophenone absorbs (e.g., 266 nm or 355 nm from an Nd:YAG laser).[9][17] This populates the excited states.

-

Monitoring: A second, lower-intensity light beam from a monitoring lamp (e.g., a Xenon arc lamp) is passed through the sample at a right angle to the laser pulse. This beam is directed through a monochromator to select a specific wavelength.

-

Detection: The change in absorbance of the monitoring light is measured over time using a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope. The decay of the triplet state is typically monitored at wavelengths > 600 nm, while the ketyl radical is observed around 525-550 nm.[9]

-

Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., first-order or second-order decay) to determine the lifetimes of the transient species and the rate constants of their reactions.[17][18]

Caption: Simplified experimental workflow for Laser Flash Photolysis.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly detect and identify the free radicals generated during the photoinitiation process.[19][20] Due to the short lifetime of these radicals, a technique called spin trapping is often employed.[20]

Methodology:

-

Sample Preparation: A solution containing the benzophenone photoinitiator, a hydrogen donor, and a "spin trap" agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO, or phenyl-N-tert-butylnitrone, PBN) is prepared in a suitable solvent.[19][20]

-

Irradiation: The sample is placed in a quartz capillary tube within the cavity of the ESR spectrometer and irradiated in situ with a light source (e.g., a UV lamp) that excites the photoinitiator.[19]

-

Spin Trapping: As the short-lived initiating radicals (R•) are formed, they react rapidly with the spin trap agent to form a much more stable and persistent nitroxide radical adduct.[21]

-

ESR Measurement: The ESR spectrometer applies a constant microwave frequency while sweeping an external magnetic field. At specific magnetic field strengths, the unpaired electrons in the radical adducts absorb microwave energy, generating a characteristic ESR spectrum.[22]

-

Data Analysis: The resulting spectrum is analyzed based on its g-value and hyperfine splitting pattern.[21] The hyperfine splitting constants (e.g., aN and aH) are unique to the structure of the trapped radical, allowing for its identification.[19]

Caption: Simplified experimental workflow for ESR with spin trapping.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction by measuring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real time.[23]

Methodology:

-

Sample Preparation: A thin film of the photocurable formulation (containing monomer, benzophenone, and co-initiator) is coated onto an IR-transparent substrate (e.g., a KBr pellet or BaF₂ window).[24]

-

Setup: The sample is placed in the sample compartment of an FTIR spectrometer, positioned so it can be irradiated by an external UV light source.

-

Measurement: The FTIR spectrometer is set to rapidly acquire spectra (typically several scans per second). The UV lamp is switched on to initiate polymerization.

-

Data Acquisition: Spectra are continuously recorded throughout the irradiation period. The disappearance of the monomer is monitored by tracking the decrease in the peak area of a characteristic absorption band (e.g., the acrylate C=C double bond twist at ~810 cm⁻¹).[24] A stable peak is used as an internal standard to normalize the data.

-

Data Analysis: The degree of conversion of the monomer is calculated as a function of time from the change in the characteristic peak area. This data is used to generate conversion vs. time profiles and to calculate the rate of polymerization (Rp).[23]

References

- 1. benchchem.com [benchchem.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edinst.com [edinst.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.colby.edu [digitalcommons.colby.edu]

- 16. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. physicsopenlab.org [physicsopenlab.org]

- 23. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 24. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Research Applications of 2,4'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone belonging to the benzophenone family. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1] The substitution pattern of methoxy groups on the phenyl rings of this compound influences its electronic properties, making it a valuable tool in various research applications, including medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role as a photoinitiator, a scaffold for bioactive compounds, and a functional moiety in organic synthesis.

Application in Medicinal Chemistry: A Scaffold for Bioactive Compounds

The benzophenone framework is a privileged scaffold in drug discovery due to its presence in many biologically active natural products.[1] Derivatives of dimethoxybenzophenone have been investigated for their potential as therapeutic agents, particularly in the field of oncology.

Antileukemic Activity of Piperidine Conjugates

Researchers have synthesized novel compounds by conjugating 2,4-dimethoxybenzophenone with piperidine analogues. These conjugates have demonstrated significant antileukemic activity against human leukemic cell lines. Specifically, a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives have been synthesized and evaluated for their antiproliferative effects.[2]

Several of the synthesized compounds exhibited potent activity against the K562 and CEM human leukemia cell lines, with IC₅₀ values in the low micromolar range.[2] The data for the most active compounds are summarized below.

| Compound ID | Substituent on Phenyl Ring | K562 IC₅₀ (μM) | CEM IC₅₀ (μM) |

| 9c | 4-Chloro | 1.8 | 2.1 |

| 9e | 4-Fluoro | 1.6 | 1.9 |

| 10f | 4-Chloro (Thioamide) | 2.0 | 2.3 |

| Data sourced from a study on novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives.[2] |

The synthesis of these antileukemic compounds involves a multi-step process, beginning with the preparation of a key intermediate, followed by coupling with various substituted piperidine moieties. A representative synthetic scheme is reductive amination.[3]

-

Preparation of the Aldehyde Intermediate: An appropriate benzophenone precursor is reacted to introduce an aldehyde functional group, which will be the site of coupling with the piperidine derivative.

-

Reductive Amination: The aldehyde intermediate (1.0 equivalent) and the desired 4-substituted piperidine (1.2 equivalents) are dissolved in a suitable solvent such as methanol.

-

The pH of the solution is adjusted to approximately 6 by the dropwise addition of glacial acetic acid.

-

Sodium cyanoborohydride (2.8 equivalents) is added to the mixture.

-

The reaction mixture is refluxed for several hours (typically 5 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with water and extracted with an organic solvent like dichloromethane.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Human leukemic cells (K562 and CEM) are seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of culture medium.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

Targeting the MEK/ERK Signaling Pathway

Benzophenone derivatives have been identified as potential inhibitors of the MEK/ERK signaling pathway, which is often dysregulated in pancreatic and other cancers.[4] While specific studies on this compound are limited, related halogenated benzophenones have been shown to suppress the proliferation of pancreatic cancer cells by inhibiting MEK activity in the cytoplasm and ERK activity in both the cytoplasm and nucleus.[4]

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

Application as a Type II Photoinitiator

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization, a process central to UV curing of coatings, inks, and adhesives.[5][6] this compound, upon absorption of UV light, can initiate polymerization in the presence of a co-initiator.

Mechanism of Photoinitiation

Type II photoinitiators do not generate radicals directly upon irradiation but instead undergo a bimolecular reaction with a co-initiator (typically a hydrogen donor like a tertiary amine or an alcohol).[6][7]

-

UV Absorption: this compound absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a radical from the co-initiator.

-

Initiation: The radical derived from the co-initiator is typically the species that initiates the polymerization of monomers (e.g., acrylates).

Caption: Mechanism of Type II photoinitiation by this compound (DMBP).

Quantitative Data: Photopolymerization of Acrylates

The efficiency of photoinitiated polymerization can be quantified by measuring the monomer conversion over time. Studies on acrylate monomers using benzophenone derivatives show that the conversion rate is dependent on factors such as the concentration of the co-initiator.

| Co-initiator (TEA) Conc. (mol/L) | Monomer Conversion (%) for U1 | Monomer Conversion (%) for U2 |

| 2.7 x 10⁻³ | ~5 | ~4 |

| 5.4 x 10⁻³ | ~10 | ~8 |

| 8.1 x 10⁻³ | ~15 | ~12 |

| 1.08 x 10⁻² | ~20 | ~16 |

| 1.35 x 10⁻² | 31.27 | 26.10 |

| Data adapted from a study on the self-initiated photopolymerization of acrylate monomers bearing a benzophenone pendant unit (U1 and U2) with triethylamine (TEA) as the co-initiator.[8] |

Experimental Protocol: Monitoring Polymerization Kinetics

The kinetics of photopolymerization can be monitored in situ using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.[9]

-

Sample Preparation: A formulation containing the monomer (e.g., a diacrylate), the photoinitiator (this compound), and a co-initiator (e.g., an amine) is prepared.

-

FTIR Setup: A thin film of the formulation is placed between two transparent substrates (e.g., KBr plates) in the sample compartment of an FTIR spectrometer.

-

UV Irradiation: The sample is irradiated with a UV lamp of a specific wavelength and intensity.

-

Data Acquisition: FTIR spectra are continuously acquired during the irradiation. The decrease in the absorbance of the C=C double bond peak (around 1635 cm⁻¹) of the acrylate monomer is monitored.

-

Conversion Calculation: The fractional conversion of the double bonds is calculated from the change in the peak area over time.

Application in Organic Synthesis

Dimethoxy-substituted benzoyl and benzyl groups are utilized in organic synthesis, primarily as protecting groups for alcohols and as key intermediates in the synthesis of more complex molecules.

2,4-Dimethoxybenzoyl as a Protecting Group

The 2,4-dimethoxybenzoyl group can be used as a protecting group for alcohols. The electron-donating nature of the two methoxy groups increases the lability of the resulting ester under acidic conditions compared to an unsubstituted benzoyl group, allowing for selective deprotection.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. How Does A Photoinitiator Work [qinmuchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. imaging.org [imaging.org]

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for substituted benzophenones, a crucial structural motif in numerous biologically active compounds, pharmaceuticals, and industrial materials. This document details classical and modern synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid researchers in the design and execution of synthetic strategies.

Friedel-Crafts Acylation: The Cornerstone of Benzophenone Synthesis

The Friedel-Crafts acylation is a long-established and widely employed method for the synthesis of benzophenones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1]

Quantitative Data for Friedel-Crafts Acylation

The yields of Friedel-Crafts acylation can be influenced by the nature of the substituents on both the aromatic substrate and the acylating agent, as well as the reaction conditions.

| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [2] |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [2] |

| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | - | - | 4-Methoxyacetophenone | - | [2] |

| Benzene | Benzoyl Chloride | BmimCl–FeCl₃ | Ionic Liquid | - | - | Benzophenone | up to 97 | [3] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (10 mol%) | TAAIL | 60 | 24 | 4-Methoxyacetophenone | 65-94 | [4] |

Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation

Materials:

-

Anhydrous Benzene

-

Benzoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (dilute)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure: [2]

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Slowly add the benzoyl chloride solution to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C using an ice bath.

-

Addition of Benzene: After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains between 5° and 10°C.[5]

-

Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with dilute HCl, 5% NaHCO₃ solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude benzophenone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Grignard Reaction: A Versatile Approach to Unsymmetrical Benzophenones

The Grignard reaction provides a powerful method for the synthesis of both symmetrical and unsymmetrical substituted benzophenones. This nucleophilic addition reaction typically involves the reaction of an aryl magnesium halide (Grignard reagent) with a benzoyl chloride, a benzoate ester, or a benzonitrile, followed by acidic workup.

Quantitative Data for Grignard Synthesis of Benzophenones

| Grignard Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | Benzoyl Chloride | THF | - | - | Benzophenone | - | [7] |

| Arylmagnesium Bromide | Substituted Benzaldehyde | THF | - | - | Diaryl Carbinol | - | [8] |

| 4-Methoxyphenylmagnesium Bromide | 2-Methoxybenzoyl chloride | THF | 0 to RT | 2 | 2,4'-Dimethoxybenzophenone | 85 | [9] |

| Phenylmagnesium Bromide | Ethyl Benzoate | Diethyl ether | Reflux | 1 | Triphenylmethanol (from excess Grignard) | - | [10] |

Experimental Protocol: Synthesis of a Substituted Benzophenone via Grignard Reaction

Materials:

-

Substituted Aryl Bromide

-

Magnesium Turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Substituted Benzoyl Chloride

-

3M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried round-bottom flask under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, dissolve the substituted aryl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with Benzoyl Chloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve the substituted benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Quenching and Workup:

-

Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Routes

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as highly efficient and versatile methods for C-C bond formation. The Suzuki and Heck reactions are prominent examples that have been successfully applied to the synthesis of substituted benzophenones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11] This method is particularly useful for synthesizing biaryl ketones.[12]

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 12 | 4-Phenylbenzophenone | High |[11] | | 3-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 4 | 3-Bromobenzophenone | 64 |[12] | | 3,4-Bis(triflate)benzophenone | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 110 | 12 | 3,4-Diphenylbenzophenone | 84 |[13] | | 6-Chloroindole | Phenylboronic Acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/Water | 60 | 5-8 | 6-Phenylindole | 97 |[14] |

Materials:

-

4-Bromobenzophenone

-

Phenylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

Schlenk flask, reflux condenser, magnetic stirrer

Procedure: [11]

-

Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromobenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15] While not as common for the direct synthesis of the benzophenone core, it is a valuable tool for the functionalization of pre-existing benzophenone structures.

Materials:

-

3,5-Dimethoxy-4'-iodobenzophenone

-

Styrene

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Schlenk flask, reflux condenser, magnetic stirrer

Procedure: [15]

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-dimethoxy-4'-iodobenzophenone (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature. Then, add styrene (1.2 mmol) and triethylamine (1.5 mmol).

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

-

Workup and Purification: Cool the reaction, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

Oxidation of Diphenylmethanes: A Greener Alternative

The oxidation of diphenylmethanes to the corresponding benzophenones represents a more environmentally friendly approach compared to classical methods that often generate stoichiometric amounts of waste.[16] This method has been explored with various oxidants and catalysts.

Quantitative Data for the Oxidation of Diphenylmethanes

| Diphenylmethane Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Diphenylmethane | Molecular O₂ | Co-Mn on Cow Bone | Solvent-free | - | - | 87 | 90 | [16] |

| Diphenylmethane | TBHP | CuMgAl-13 Hydrotalcite | Acetonitrile | 65 | 24 | 95 | 100 | [16] |

| Diphenylmethane | Molecular O₂ | CeO₂@SiO₂-Co Porphyrin | Solvent-free | - | - | 41.6 | 96.3 | [16] |

Experimental Protocol: Oxidation of Diphenylmethane

A general procedure for the oxidation of diphenylmethane involves heating the substrate with a suitable catalyst and oxidant in an appropriate solvent or under solvent-free conditions. The reaction progress is monitored, and the product is isolated and purified using standard techniques like extraction and chromatography.

Modern Synthetic Approaches

Recent advances in organic synthesis have introduced novel methods for the preparation of substituted benzophenones, offering advantages in terms of efficiency, selectivity, and sustainability.

C-H Activation

Direct C-H activation has emerged as a powerful tool for the construction of C-C bonds, avoiding the need for pre-functionalized starting materials.[17] While still an evolving field for benzophenone synthesis, methods involving directing groups, such as oximes, are being developed.[18]

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation.[19] The synthesis of benzophenone derivatives in microreactors has been demonstrated, showcasing high efficiency and yield.[19] A typical flow synthesis involves pumping solutions of the reactants (e.g., an aryl Grignard reagent and an acyl chloride) through a temperature-controlled microreactor, followed by in-line workup and purification.[19]

General Experimental Workflow

The synthesis of substituted benzophenones, regardless of the chosen method, generally follows a common workflow.

Caption: A general experimental workflow for the synthesis of substituted benzophenones.

Conclusion

The synthesis of substituted benzophenones can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Friedel-Crafts acylation remains a robust and widely used technique. The Grignard reaction offers a versatile route to unsymmetrical products. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, provide high efficiency and functional group tolerance. Furthermore, emerging methods like the oxidation of diphenylmethanes, C-H activation, and flow chemistry are paving the way for more sustainable and efficient synthetic strategies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and successfully synthesizing a wide range of substituted benzophenones for their specific research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents [patents.google.com]

2,4'-Dimethoxybenzophenone: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for 2,4'-Dimethoxybenzophenone. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Data for this specific isomer is limited; therefore, information from structurally related benzophenone derivatives has been included to provide a broader context. All data sourced from analogous compounds is clearly indicated.

Executive Summary

This compound is an organic compound belonging to the benzophenone family. While benzophenones are widely used in various industrial applications, including as UV absorbers in sunscreens and polymers, specific toxicological data for the 2,4'-isomer is not extensively available in the public domain. This guide summarizes the known physical and chemical properties, presents the available toxicological data, and outlines general safety precautions. Due to the scarcity of specific data, hazard information is largely extrapolated from safety data sheets for other dimethoxybenzophenone isomers and related benzophenone derivatives. These compounds are generally considered to be irritating to the skin, eyes, and respiratory system.

Physical and Chemical Properties

A summary of the physical and chemical properties for the closely related isomer, 4,4'-Dimethoxybenzophenone, is provided below. These properties are expected to be similar for this compound but should be confirmed with isomer-specific data when available.

| Property | Value | Reference |

| Chemical Formula | C15H14O3 | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Melting Point | 141-143 °C (for 4,4'-isomer) | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone | [4] |

| CAS Number | 90-96-0 (for 4,4'-isomer) | [2][3] |

Toxicological Data

GHS Hazard Classification (for 4,4'-Dimethoxybenzophenone)

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [2][5][6][7] |

Summary of Toxicological Studies on Analogous Benzophenones

| Compound | Study Type | Species | Route of Exposure | Key Findings | Reference |

| 2-Hydroxy-4-methoxybenzophenone (HMB) | Genetic Toxicology | Salmonella typhimurium | In vitro | Weakly mutagenic with metabolic activation. | [8][9] |